A Technical Guide to the Physical and Chemical Characteristics of N,N'-Di-sec-butyl-p-phenylenediamine (CAS 101-96-2)
A Technical Guide to the Physical and Chemical Characteristics of N,N'-Di-sec-butyl-p-phenylenediamine (CAS 101-96-2)
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
N,N'-Di-sec-butyl-p-phenylenediamine (CAS 101-96-2) is an organic compound belonging to the p-phenylenediamine (PPD) class of aromatic amines.[1] Structurally, it features a central benzene ring with two secondary amine groups at the para (1,4) positions, each substituted with a sec-butyl group.[1] This molecule is of significant industrial and research interest, primarily for its potent antioxidant properties.[1][2] It is widely utilized as a stabilizer in hydrocarbon-based products such as fuels, lubricants, and polymers to inhibit oxidative degradation caused by heat, light, and oxygen exposure.[1][3][4]
This guide provides a comprehensive overview of the essential physical characteristics, chemical properties, and analytical considerations for CAS 101-96-2, designed to support professionals in research, quality control, and formulation development.
Chemical Identity and Core Physical Properties
Accurate identification and knowledge of core physical properties are fundamental for the safe handling, storage, and application of any chemical compound.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 101-96-2[5] |
| IUPAC Name | N,N'-bis(1-methylpropyl)benzene-1,4-diamine[6] |
| Synonyms | Antioxidant 22, Tenamene 2, Topanol M, Kerobit BPD[5][7] |
| Molecular Formula | C₁₄H₂₄N₂[7][8] |
| Molecular Weight | 220.35 g/mol [7][8] |
| InChI Key | FSWDLYNGJBGFJH-UHFFFAOYSA-N[9] |
| SMILES | CCC(C)Nc1ccc(NC(C)CC)cc1[9] |
Physical Properties
N,N'-Di-sec-butyl-p-phenylenediamine is typically encountered as a liquid at ambient temperatures, with its appearance ranging from light yellow to a dark reddish-brown, which can darken upon exposure to air and light.[3][7]
| Property | Value | Source(s) |
| Appearance | Amber to dark red or reddish-black liquid | [3][6][7] |
| Melting Point | 17.8 - 18 °C (64 °F) | [5][6] |
| Boiling Point | 159 °C at 7 mmHg | [6][9] |
| Density | 0.942 g/mL at 20 °C | [6] |
| Refractive Index (n20/D) | 1.539 | [6][9] |
| Flash Point | 100 °C (212 °F) - closed cup | [6][10] |
| Vapor Pressure | 0.05 Pa at 25 °C | [7] |
Solubility and Spectroscopic Profile
Solubility Characteristics
The solubility of a compound is a critical parameter for its application in formulations, analytical sample preparation, and understanding its environmental fate. N,N'-Di-sec-butyl-p-phenylenediamine exhibits very low solubility in water, reported as less than 0.1 g/100 mL at 20 °C.[6][7] Conversely, it is soluble in hydrocarbon solvents, gasoline, benzene, and ethanol.[11][12] This lipophilic nature is consistent with its primary application as an antioxidant in non-polar media like oils and fuels.
Spectroscopic Signature
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for this molecule would include N-H stretching vibrations for the secondary amine groups and C-H stretching for the aromatic and aliphatic (sec-butyl) components.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene ring and the various protons of the two equivalent sec-butyl groups.[14]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 220, corresponding to the molecular weight of the compound.[15]
Mechanism of Action as an Antioxidant
The primary function of N,N'-Di-sec-butyl-p-phenylenediamine is to act as a radical scavenger, which is the cornerstone of its antioxidant properties. P-phenylenediamine derivatives interrupt the auto-oxidation chain reactions that degrade hydrocarbon-based materials.[2]
The mechanism involves the donation of a hydrogen atom from one of the secondary amine (N-H) groups to a highly reactive peroxy radical (ROO•). This action neutralizes the peroxy radical, preventing it from propagating the oxidation chain reaction, and in the process, the PPD molecule itself becomes a more stable, less reactive radical.[16][17] This process can occur a second time at the other amine site.
Caption: Free-radical scavenging mechanism of PPD antioxidants.
Analytical Characterization Workflow
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of PPD derivatives in various matrices.[18][19]
Example HPLC Protocol for PPD Analysis
This protocol is a generalized example and must be optimized and validated for the specific sample matrix and analytical instrumentation.
Objective: To quantify N,N'-Di-sec-butyl-p-phenylenediamine in a non-polar matrix (e.g., lubricant oil).
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 1 g of the oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of hexane and vortex to dissolve the sample completely.
-
Add 10 mL of acetonitrile and vortex vigorously for 2 minutes to extract the analyte.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower acetonitrile layer.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[19][20]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).[21]
-
Flow Rate: 1.0 mL/min.[22]
-
Injection Volume: 10 µL.
-
Detector: UV-Vis or Diode Array Detector (DAD) set at a characteristic wavelength (e.g., 290 nm).[18]
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Prepare a series of calibration standards of N,N'-Di-sec-butyl-p-phenylenediamine in acetonitrile.
-
Generate a calibration curve by plotting peak area versus concentration.
-
Determine the concentration in the sample extract by interpolation from the calibration curve.
-
Caption: General workflow for HPLC analysis of CAS 101-96-2.
Safety, Handling, and Storage
Proper safety protocols are mandatory when working with N,N'-Di-sec-butyl-p-phenylenediamine due to its hazardous nature.
GHS Hazard Classification
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[9][10] | ☠️ |
| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[7][9] | corrosive |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[9][10] | ! |
| Serious Eye Damage | H318: Causes serious eye damage.[7][9] | corrosive |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long-lasting effects.[9][10] | পরিবেশ |
Source: GHS information aggregated from multiple suppliers.[7][9][10]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[23]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7][10]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat. Disposable sleeves are recommended.[23]
-
Respiratory Protection: If there is a risk of inhalation of vapors or aerosols, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[23][24]
-
Storage Recommendations
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][25] The substance should be kept in a dark place under an inert atmosphere, as it may be sensitive to prolonged exposure to air or light.[6][7][9] Keep away from oxidizing agents and acids.[7][9]
Caption: Standard laboratory safety protocol for handling CAS 101-96-2.
References
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PubChem. N,N'-Di-sec-butyl-p-phenylenediamine | C14H24N2. [Link]
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NIST. N,N'-di-sec-Butyl-p-phenylenediamine - the NIST WebBook. [Link]
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ResearchGate. A study of the energetics of antioxidant action of p-phenylenediamines. [Link]
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Wikipedia. p-Phenylenediamine. [Link]
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ResearchGate. DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. [Link]
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RSC Publishing. Machine learning-assisted design of the molecular structure of p-phenylenediamine antioxidants. [Link]
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SpectraBase. N,N'-di-sec-butyl-p-phenylenediamine - Optional[FTIR] - Spectrum. [Link]
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960化工网. 抗氧剂CAS号101-96-2-化工百科. [Link]
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Cheméo. Chemical Properties of N,N'-di-sec-Butyl-p-phenylenediamine (CAS 101-96-2). [Link]
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SIELC. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. [Link]
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Academia.edu. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. [Link]
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Shanghai Mintchem Development CO.,Ltd. Chemical Name: N,N'-di-sec-butyl-1,4-phenylenediamine. [Link]
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ACS Publications. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]
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Wikipedia. N,N′-Di-2-butyl-1,4-phenylenediamine. [Link]
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SciSpace. Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Developm. [Link]
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PubMed. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. [Link]
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ResearchGate. Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl). [Link]
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